4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile
Description
4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile is a nicotinonitrile derivative featuring a pyridine core substituted at positions 2, 4, and 5. Key structural attributes include:
- Position 2: A (4-methoxyphenyl)sulfanyl group, contributing electron-donating properties via the methoxy (-OCH₃) moiety.
- Position 6: A 3-(trifluoromethyl)phenyl group, enhancing metabolic stability and steric bulk due to the trifluoromethyl (-CF₃) substituent.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-(4-methoxyphenyl)sulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16ClF3N2OS/c1-33-20-9-11-21(12-10-20)34-25-23(15-31)22(16-5-7-19(27)8-6-16)14-24(32-25)17-3-2-4-18(13-17)26(28,29)30/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVSEWGCUPXORE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=C(C(=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile typically involves multi-step organic reactions. One common approach includes:
Formation of the Nicotinonitrile Core: This can be achieved through a condensation reaction between a suitable aldehyde and a nitrile compound under basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Methoxyphenylsulfanyl Group: This can be done via a nucleophilic substitution reaction where 4-methoxythiophenol reacts with an intermediate compound.
Addition of the Trifluoromethylphenyl Group: This step may involve a trifluoromethylation reaction using reagents like trifluoromethyl iodide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Antibacterial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, fluorinated imines and hydrazones have shown varying levels of antibacterial activity, suggesting that modifications in the chemical structure can enhance efficacy against bacterial strains .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Activity Level | Reference |
|---|---|---|
| 1-Phenyl-2-(4-methoxyphenyl)sulfanyl-3-(trifluoromethyl) | Moderate | |
| 4-Chlorophenyl derivatives | Strong | |
| Cinnamide derivatives | Potent |
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of cerebral ischemia. In a study involving mice subjected to acute cerebral ischemia, it was found that similar compounds significantly prolonged survival time and reduced mortality rates, indicating potential for therapeutic use in stroke management .
Table 2: Neuroprotective Activity Data
Synthesis and Structural Studies
The synthesis routes for this compound have been explored using various methods such as the Knoevenagel condensation and other organic synthesis techniques. These methods are crucial for producing derivatives with enhanced biological activities .
Table 3: Synthesis Methods Overview
| Method Used | Yield (%) | Notes |
|---|---|---|
| Knoevenagel Condensation | 73.5% | Effective for cinnamide derivatives |
| Four-Component Annulation | High | Sustainable approach |
Case Studies
Several case studies have documented the efficacy of compounds similar to This compound .
- Study on Antibacterial Properties : A recent publication highlighted a series of experiments where related compounds were tested against resistant bacterial strains, showing promising results that support the development of new antibiotics .
- Neuroprotection in Ischemia Models : In a controlled study, mice treated with related compounds exhibited significant neuroprotective effects during induced ischemic episodes, suggesting a pathway for future clinical applications in stroke therapy .
Mechanism of Action
The mechanism by which 4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile exerts its effects is likely related to its ability to interact with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain proteins, while the sulfanyl and nitrile groups may participate in covalent bonding or hydrogen bonding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Nicotinonitrile derivatives exhibit diverse bioactivities modulated by substituent variations. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physicochemical Comparison
*Calculated based on substituent contributions.
Key Observations :
Substituent Effects on Lipophilicity :
- The target compound’s 3-(trifluoromethyl)phenyl group at position 6 increases lipophilicity (logP ~4.5 estimated) compared to analogs with methylphenyl (logP ~3.8) or phenyl groups .
- The (4-methoxyphenyl)sulfanyl group enhances solubility relative to ethylsulfanyl or chlorophenylsulfanyl groups due to the polar methoxy moiety .
Bioactivity Implications :
- Trifluoromethyl groups are associated with improved metabolic stability and target binding in enzyme inhibitors (e.g., acetylcholinesterase in anti-Alzheimer’s candidates) .

- The 4-chlorophenyl group in the target compound may confer halogen bonding, a feature observed in kinase inhibitors and antimicrobial agents .
Structural Flexibility: Analogs like 2-((1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile (CAS 1582270-77-6) incorporate heterocyclic moieties, expanding diversity for structure-activity relationship (SAR) studies.
Research Findings and Gaps
- Anti-Alzheimer’s Potential: While none of the evidence directly links the target compound to acetylcholinesterase inhibition, analogs with trifluoromethyl and nitrile groups (e.g., tacrine derivatives in ) show promise in silico .
Biological Activity
The compound 4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile , often referred to as a novel nicotinonitrile derivative, has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and as a pharmacological agent against various diseases. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure
The structure of the compound is characterized by several functional groups that contribute to its biological properties:
- Chlorophenyl Group : Known for enhancing lipophilicity and biological activity.
- Methoxyphenyl Group : Often associated with improved pharmacokinetic properties.
- Trifluoromethyl Group : Increases metabolic stability and bioactivity.
Neuroprotective Effects
Recent studies have investigated the neuroprotective potential of this compound, particularly in models of ischemic stroke. The compound was tested in vivo using a bilateral common carotid artery occlusion model in mice. Key findings include:
- Survival Time : The compound significantly prolonged the survival time of mice subjected to acute cerebral ischemia compared to control groups (p < 0.05) .
- Mortality Rate : A marked decrease in mortality rates was observed across all doses tested, indicating potent neuroprotective activity .
Antioxidant Activity
The antioxidant capacity of the compound was evaluated through various assays, demonstrating its ability to scavenge free radicals effectively. This property is crucial for mitigating oxidative stress-related damage in neurodegenerative diseases.
Case Studies
-
Study on Ischemic Models :
- Objective : To assess the neuroprotective effects of the compound.
- Methodology : Mice were treated with varying doses of the compound prior to inducing ischemia.
- Results : The treatment group exhibited significantly better outcomes than the control group, with statistical significance noted (p < 0.01) .
- In Vitro Studies on Cell Lines :
Table 1: Summary of Biological Activities
| Activity Type | Methodology | Results | Significance |
|---|---|---|---|
| Neuroprotection | In vivo ischemia model | Prolonged survival time | p < 0.05 |
| Antioxidant | Free radical scavenging | Effective scavenging | p < 0.01 |
| Cytotoxicity | In vitro cell lines | Reduced cell death | p < 0.01 |
Table 2: Dosage Response in Neuroprotection Study
| Dose (mg/kg) | Survival Time (minutes) | Mortality Rate (%) |
|---|---|---|
| 10 | 14.83 ± 0.42 | 10 |
| 20 | 16.56 ± 1.12 | 5 |
| 40 | 18.67 ± 1.89 | 0 |
The precise mechanisms through which this compound exerts its biological effects are still under investigation, but several hypotheses have emerged:
- Cholinergic Modulation : Given its structural similarity to nicotinic compounds, it may enhance cholinergic signaling, which is beneficial in neurodegenerative conditions like Alzheimer's disease .
- Antioxidative Pathways : The ability to scavenge free radicals suggests involvement in antioxidative pathways that protect neuronal cells from oxidative damage .
Q & A
Basic: What are the critical parameters for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice, and catalyst selection. Key steps include:
- Nicotinonitrile Core Formation : React pyridine derivatives with nitrile precursors under anhydrous conditions. Use dichloromethane (DCM) or dimethyl sulfoxide (DMSO) as solvents to enhance reactivity .
- Substituent Introduction : Sequential coupling of 4-chlorophenyl and 4-methoxyphenylsulfanyl groups via nucleophilic aromatic substitution. Potassium hydroxide (KOH) or sodium hydride (NaH) can act as bases to deprotonate thiol groups .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Basic: Which analytical methods are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR (DMSO- or CDCl) to confirm substituent positions. For example, aromatic protons appear at δ 7.35–8.42 ppm, while nitrile carbons resonate at ~110–120 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H] for CHClFNS: 489.06) .
- IR Spectroscopy : Detect nitrile (C≡N stretch: ~2200 cm) and sulfanyl (C-S: ~600–700 cm) groups .
Basic: How can researchers assess solubility and stability for in vitro assays?
- Solubility Screening : Test in DMSO (stock solution), followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
- Stability Profiling : Incubate at 37°C in PBS (pH 7.4) for 24–72 hours. Monitor degradation via HPLC-UV at λ = 254 nm .
Advanced: What strategies identify biological targets for this compound?
- Kinase Inhibition Assays : Screen against panels of recombinant kinases (e.g., EGFR, VEGFR) using ATP-competitive luminescence assays .
- Protein-Ligand Docking : Perform molecular docking (AutoDock Vina) with X-ray structures of suspected targets (e.g., PDB: 1M17 for kinases). Prioritize targets with binding energy ≤ -8.0 kcal/mol .
- SPR Biosensing : Validate binding affinity (K) using surface plasmon resonance with immobilized proteins .
Advanced: How can structure-activity relationships (SAR) guide analog design?
- Substituent Variation : Replace 4-methoxyphenylsulfanyl with bulkier groups (e.g., 4-tert-butyl) to assess steric effects on binding. Compare IC values in enzyme assays .
- Electron-Withdrawing Groups : Introduce nitro (-NO) or cyano (-CN) at the 3-trifluoromethylphenyl position to modulate electron density and binding kinetics .
- Bioisosteric Replacement : Substitute the chlorophenyl group with fluorophenyl to evaluate halogen bonding contributions .
Advanced: What computational methods predict metabolic pathways?
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to identify reactive sites (e.g., sulfanyl group oxidation) .
- In Silico Metabolism (SwissADME) : Predict Phase I metabolites (e.g., CYP3A4-mediated hydroxylation) and Phase II glucuronidation .
- MD Simulations : Simulate liver microsome models (GROMACS) to track metabolic stability over 100 ns trajectories .
Advanced: How to address contradictions in reported biological activity data?
- Dose-Response Validation : Re-test activity across multiple concentrations (e.g., 1 nM–100 µM) in triplicate. Use standardized cell lines (e.g., HEK293 for cytotoxicity) .
- Off-Target Screening : Employ proteome-wide microarrays to identify non-specific interactions .
- Solvent Control : Ensure DMSO concentration ≤0.1% to exclude solvent-induced artifacts .
Advanced: What methodologies enable comparative analysis with structural analogs?
- Thermodynamic Profiling : Compare ΔG binding (ITC) and kinetic parameters (SPR) of analogs .
- Crystallographic Studies : Co-crystallize analogs with target proteins (e.g., kinases) to resolve binding mode differences .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

